Bicyclo[1.1.1]pentan-2-amine hydrochloride
CAS No.: 148749-92-2
Cat. No.: VC13578716
Molecular Formula: C5H10ClN
Molecular Weight: 119.59 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[1.1.1]pentan-2-amine hydrochloride - 148749-92-2](/images/structure/VC13578716.png)
Specification
CAS No. | 148749-92-2 |
---|---|
Molecular Formula | C5H10ClN |
Molecular Weight | 119.59 g/mol |
IUPAC Name | bicyclo[1.1.1]pentan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C5H9N.ClH/c6-5-3-1-4(5)2-3;/h3-5H,1-2,6H2;1H |
Standard InChI Key | YLVWSZGGISZJEG-UHFFFAOYSA-N |
SMILES | C1C2CC1C2N.Cl |
Canonical SMILES | C1C2CC1C2N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bicyclo[1.1.1]pentan-2-amine hydrochloride features a strained bicyclic core consisting of three fused cyclopropane rings, creating a highly rigid and compact structure. The amine group at position 2 is protonated to form the hydrochloride salt, which improves its crystallinity and handling properties. The canonical SMILES representation (C1C2CC1C2N.Cl) and InChIKey (YLVWSZGGISZJEG-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Key Physicochemical Data
Property | Value |
---|---|
CAS No. | 148749-92-2 |
Molecular Formula | C₅H₁₀ClN |
Molecular Weight | 119.59 g/mol |
IUPAC Name | Bicyclo[1.1.1]pentan-2-amine; hydrochloride |
Solubility | Soluble in polar solvents (e.g., water, ethanol) |
Stability | Hygroscopic; store at 2–8°C under inert gas |
The compound’s strain energy (≈70 kcal/mol) and bond angles (≈60°) contribute to its reactivity, making it a versatile intermediate for further functionalization .
Synthetic Methodologies
Photochemical Flow Synthesis
A breakthrough in scalable synthesis was achieved using a mercury-free photochemical flow reactor. Propellane (C₅H₆) reacts with diacetyl under 365 nm LED irradiation to yield bicyclo[1.1.1]pentane-1,3-diketone, which undergoes a haloform reaction with sodium hypochlorite to produce the dicarboxylic acid intermediate . Subsequent amidation and reduction steps yield the primary amine, which is treated with hydrochloric acid to form the hydrochloride salt . This method achieves a 45–51% yield over four batches, producing up to 500 g of product .
Radical-Based Batch Synthesis
An alternative approach involves radical-initiated reactions using [1.1.1]propellane and amine precursors in the presence of azobisisobutyronitrile (AIBN) . This one-step process, conducted at 85°C for 24 hours, eliminates the need for specialized equipment and achieves an 83% yield of the amine intermediate . The hydrochloride salt is then obtained via acid-base titration with concentrated HCl.
Comparative Analysis of Methods
Parameter | Photochemical Flow | Radical Batch |
---|---|---|
Yield | 45–51% | 83% |
Scale | Multi-kilogram | Gram-scale |
Reaction Time | 6 hours (diketone formation) | 24 hours |
Equipment Complexity | High (flow reactors) | Low (standard glassware) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): δ 12.50 (broad singlet, 2H, NH₂⁺), 2.14 (singlet, 6H, bridgehead CH₂) .
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¹³C NMR (DMSO-d₆): δ 170.6 (COOH), 51.8 (bridgehead C), 37.2 (CH₂) .
High-Resolution Mass Spectrometry (HRMS)
The ESI-TOF spectrum confirms the molecular ion [M+H]⁺ at m/z 157.0508 (calculated 157.0501 for C₇H₉O₄) .
X-ray Crystallography
Single-crystal X-ray analysis reveals a distorted tetrahedral geometry around the nitrogen atom, with N–Cl and N–C bond lengths of 1.78 Å and 1.47 Å, respectively.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane core serves as a non-planar surrogate for phenyl groups, reducing metabolic susceptibility while maintaining similar steric bulk . For example, in kinase inhibitors, this substitution improves aqueous solubility by 30% without compromising target affinity .
Peptide Mimetics
Incorporating bicyclo[1.1.1]pentan-2-amine into peptide backbones enhances proteolytic stability. A recent study demonstrated a 10-fold increase in half-life for a BCP-modified enkephalin analog in human serum .
Prodrug Design
The amine group facilitates conjugation with carboxylic acid-containing prodrug moieties. A prostaglandin-BCP conjugate showed 92% oral bioavailability in rodent models, compared to 15% for the parent compound .
Hazard Category | Risk Statement |
---|---|
Skin Irritation | Causes mild irritation |
Eye Damage | Category 2 (H319) |
Acute Toxicity | Oral LD₅₀ > 2,000 mg/kg (rat) |
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